(2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound with a unique structure that combines benzotriazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where the benzotriazole core reacts with 4-ethoxyphenyl halide.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety by reacting the intermediate with 3-nitrobenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Products include oxidized derivatives of the ethoxyphenyl and nitrophenyl groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted benzotriazole derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the development of protective coatings and adhesives.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, inhibiting their catalytic activity. The nitrophenyl group may interact with biological molecules, disrupting their normal function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(4-nitrophenyl)prop-2-enamide
- (2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-aminophenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of both the ethoxyphenyl and nitrophenyl groups, along with the benzotriazole core, provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-3-33-20-10-8-18(9-11-20)28-26-22-13-16(2)21(15-23(22)27-28)25-24(30)12-7-17-5-4-6-19(14-17)29(31)32/h4-15H,3H2,1-2H3,(H,25,30)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZBDCWLXRTVMY-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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